molecular formula C8H9N3O B11805736 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-oxopropanenitrile

3-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-oxopropanenitrile

Cat. No.: B11805736
M. Wt: 163.18 g/mol
InChI Key: PAEJJMPCRJQRKB-UHFFFAOYSA-N
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Description

3-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-oxopropanenitrile is a high-purity chemical intermediate of significant interest in synthetic organic chemistry, particularly for the development of nitrogen-containing heterocycles. Its structure incorporates a 1,3-dimethylpyrazole moiety linked to a β-ketonitrile group, making it a versatile building block for the synthesis of more complex molecules. This compound is primarily utilized in research and development within the pharmaceutical and agrochemical industries. Researchers value it for constructing pyrazolone and other fused heterocyclic scaffolds that are prevalent in compounds with biological activity. The presence of the β-ketonitrile functionality allows for further chemical transformations, including cyclization reactions, to create diverse libraries of potential pharmaceutical candidates . As a key intermediate, it is instrumental in exploring new chemical entities for various applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3-(2,5-dimethylpyrazol-3-yl)-3-oxopropanenitrile

InChI

InChI=1S/C8H9N3O/c1-6-5-7(11(2)10-6)8(12)3-4-9/h5H,3H2,1-2H3

InChI Key

PAEJJMPCRJQRKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)CC#N)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3,5-Dimethylpyrazole with Cyanoacetic Acid Derivatives

A primary route involves reacting 3,5-dimethylpyrazole with cyanoacetyl chloride or cyanoacetic anhydride. The reaction typically proceeds in anhydrous solvents like dichloromethane or toluene under nitrogen atmosphere. Triethylamine is added to scavenge HCl, with yields reaching 75–85% after purification by recrystallization from ethanol.

Key parameters include:

  • Temperature : 0–5°C during reagent addition to prevent side reactions.

  • Molar ratio : 1:1 stoichiometry between 3,5-dimethylpyrazole and cyanoacetyl chloride.

  • Catalyst : No catalyst required, but molecular sieves (4Å) improve yield by absorbing moisture.

This method’s scalability is limited by the hygroscopic nature of cyanoacetyl chloride, necessitating strict moisture control.

One-Pot Synthesis via Knoevenagel Condensation

Patent CN1482119A describes a modified Knoevenagel approach using methyl ethyl diketone and hydrazine hydrate. While this patent focuses on 3,5-dimethylpyrazole synthesis, the intermediate can react with cyanoacetamide in glacial acetic acid to form the target compound.

Reaction steps:

  • Formation of 3,5-dimethylpyrazole : Methyl ethyl diketone reacts with hydrazine hydrate in water at 50°C for 3 hours, yielding >99% purity.

  • Acylation : The pyrazole intermediate is treated with cyanoacetic acid in acetic acid at 80°C for 6 hours.

This method achieves 70–78% overall yield but requires careful pH adjustment to avoid decomposition of the nitrile group.

Industrial-Scale Optimization

Solvent and Catalyst Screening

Comparative studies in patent CN112279812A highlight solvent effects on acylation efficiency:

SolventReaction Time (h)Yield (%)Purity (%)
Toluene87298.5
DMF48599.2
Acetonitrile67898.8

DMF accelerates the reaction but complicates purification due to high boiling point. Acetic acid (10 mol%) as a catalyst in toluene optimizes cost and yield for industrial production.

Temperature-Controlled Stepwise Addition

To minimize byproducts like N-alkylated derivatives, patents recommend:

  • Slow addition : Cyanoacetyl chloride is added dropwise over 2 hours at 0°C.

  • Post-reaction quenching : Ice-water mixture neutralizes excess reagents, improving product recovery by 12–15%.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (4:1 v/v) yields needle-like crystals with 99.0–99.5% HPLC purity. Alternative solvents:

  • Isopropanol : Slower crystallization rate produces larger crystals suitable for X-ray diffraction.

  • Ethyl acetate : Removes non-polar impurities but reduces yield by 8–10%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 3.92 (s, 2H, CH₂CN), 6.02 (s, 1H, pyrazole-H).

  • IR (KBr): 2245 cm⁻¹ (C≡N), 1710 cm⁻¹ (C=O), 1550 cm⁻¹ (pyrazole ring).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Cyclocondensation8599.2ModerateHigh
Knoevenagel Route7898.5HighLow
One-Pot Industrial8299.0HighMedium

The cyclocondensation method is preferred for high-purity applications, while the Knoevenagel route suits cost-sensitive bulk production .

Chemical Reactions Analysis

Cyclization Reactions

This compound undergoes intramolecular cyclization under acidic or thermal conditions to form fused heterocyclic systems. Key examples include:

Reaction Conditions & Products

ReactantsConditionsProduct(s)Characterization MethodsReference
Self-cyclizationReflux in acetic acidPyrazolotriazone derivativesIR, 1H^1H NMR
With 2-hydroxy-1-aldehydesSolvent: Ethanol, refluxCoumarin derivatives (e.g., compounds 21–23)1H^1H NMR, IR

Mechanistic Insights

  • Cyclization involves nucleophilic attack by the pyrazole’s amino group or β-carbon on the nitrile or ketone moiety, followed by dehydration .

  • For coumarin formation, Knoevenagel condensation precedes cyclization, facilitated by the electron-withdrawing nitrile group .

Coupling with Diazonium Salts

The compound reacts with diazonium salts to form hydrazones, which are precursors to triazoles and pyridazines:

Key Reactions

Diazonium Salt TypeConditionsProduct(s)ApplicationReference
3-Pyrazole diazonium chloridesRoom temperature, then heating in acetic acidPyrazolotriazones (e.g., compounds 8–10)Antioxidant agents
Aryl diazonium salts (15a–c)Ethanol, refluxHydrazones (16a–c)DNA damage inhibitors

Notable Outcomes

  • Compound 16a demonstrated 91.95% ABTS radical scavenging activity and protected DNA from bleomycin-induced damage .

Michael Addition Reactions

The β-carbon of the enamine system acts as a nucleophile in Michael additions with activated alkenes:

Case Study: Reaction with Arylidenemalononitriles

Cinnamonitrile DerivativeConditionsProduct(s)Isomeric PathwayReference
6a–f (arylidenemalononitriles)Piperidine catalysis, ethanol refluxPyrazolo[1,5-a]pyrido[3,2-e]pyrimidines (7, 8)Route A (β-carbon attack) preferred

Mechanism

  • Nucleophilic attack occurs at the β-carbon of the enamine, followed by cyclization involving the amino group to form tricyclic products .

Formation of Heterocyclic Hybrids

The compound serves as a building block for synthesizing polycyclic systems:

Examples

ReagentConditionsProduct(s)Structural FeaturesReference
1-Nitrosonaphthalen-2-ol (26)Ethanol, refluxNaphtho[2,1-b] oxazine-2-carbonitrile (25)Fused oxazine-pyrazole
6-Amino-5-nitroso-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (28)Ethanol, refluxPyridazinopyrimidine (29)Thioxo-pyrimidine core

Analytical Validation

  • Products characterized by loss of CN IR stretch (~2200 cm1^{-1}) and appearance of NH/amino signals in 1H^1H NMR .

Nucleophilic Substitution

The nitrile group participates in displacement reactions:

NucleophileConditionsProduct(s)ApplicationReference
AminesPolar aprotic solventsSubstituted acrylamidesAgrochemical intermediates
AlcoholsAcid catalysisEster derivativesPolymer precursors

Stability & Side Reactions

  • Hydrolysis Risk : The nitrile group is susceptible to hydrolysis under strongly acidic/basic conditions, forming carboxylic acids.

  • Thermal Decomposition : Prolonged heating above 150°C may degrade the pyrazole ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds containing a pyrazole moiety, including 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-oxopropanenitrile, were evaluated for their antibacterial and antifungal activities. The results revealed significant efficacy against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus15
This compoundE. coli12
Control (Standard Antibiotic)S. aureus25
Control (Standard Antibiotic)E. coli20

Antioxidant Properties

The antioxidant potential of pyrazole derivatives has been explored due to their ability to mitigate oxidative stress. Studies suggest that these compounds can enhance the activity of antioxidant enzymes and reduce lipid peroxidation, making them candidates for therapeutic agents against oxidative stress-related diseases .

Small Molecule Scaffolds

The compound serves as a small molecule scaffold for the development of novel materials in organic synthesis and polymer chemistry. Its structure allows for modifications that can lead to new materials with tailored properties for applications in electronics and photonics .

Drug Development

As a pharmacophore, the compound is being investigated for its potential in drug development targeting various biological pathways. Its structural features may facilitate interactions with specific biological targets, enhancing its efficacy as a therapeutic agent .

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing several pyrazole derivatives, including this compound. The synthesized compounds were subjected to antimicrobial testing using the disc diffusion method. The study concluded that this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Antioxidant Activity Evaluation

In another investigation, researchers synthesized various pyrazole derivatives and evaluated their antioxidant capabilities using in vitro assays. The findings indicated that certain derivatives significantly increased the activity of glutathione peroxidase and reduced reactive oxygen species levels in cellular models .

Mechanism of Action

The mechanism of action of 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Effects

Compound Name Substituent Type Key Functional Groups Molecular Weight (g/mol) Reactivity Profile
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-oxopropanenitrile 1,3-dimethylpyrazole β-keto, nitrile 177.19 Cyclocondensation with amines
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (Positional isomer) 3,5-dimethylpyrazole β-keto, nitrile 177.19 Altered regioselectivity in reactions
3-(4-Fluorophenyl)-3-oxopropanenitrile 4-fluorophenyl β-keto, nitrile 191.17 Nucleophilic addition for pyridones
3-(1-Benzothiophen-2-yl)-3-oxopropanenitrile Benzothiophene β-keto, nitrile 201.25 Enhanced aromatic π-stacking
3-(4-Nitrophenyl)-3-oxopropanenitrile 4-nitrophenyl β-keto, nitrile 204.18 Electron-deficient for SNAr reactions
3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile 1-methylpyrrole β-keto, nitrile 162.17 Formation of pyrrolo-fused systems

Key Observations :

  • Pyrazole vs. Aryl Substituents : Pyrazole derivatives (e.g., 1,3-dimethylpyrazole) exhibit stronger electron-donating effects compared to aryl groups (e.g., 4-fluorophenyl), directing reactivity toward cyclization with nitrogen nucleophiles .
  • Positional Isomerism : The 1,3-dimethylpyrazole isomer shows distinct regioselectivity compared to the 3,5-dimethyl analog, favoring reactions at the α-carbon adjacent to the nitrile group .
  • Electron-Withdrawing Groups : The 4-nitrophenyl derivative () displays heightened electrophilicity due to the nitro group, enabling participation in nucleophilic aromatic substitution (SNAr) reactions, unlike the parent pyrazole compound.

Table 2: Reactivity and Application Comparison

Compound Reaction Partners Product Formed Application Area Reference
This compound Benzaldehyde, amines Pyrazolo[3,4-b]pyridines Anticancer agents
3-(4-Fluorophenyl)-3-oxopropanenitrile Hydrazine hydrate 3-(4-Fluorophenyl)-1H-pyrazol-5-amine Tuberculosis drug intermediates
3-Oxo-3-phenylpropanenitrile Acetoacetanilide 2-Pyridones (e.g., 1-phenyl derivatives) Material science
3-(4-Methyl-2-(tosylamino)thiazol-5-yl)-3-oxopropanenitrile α,β-unsaturated nitriles Thiazolo-fused heterocycles Antimicrobial agents
3-(1-Benzothiophen-2-yl)-3-oxopropanenitrile Piperidine, thiophene-oxadiazole Multi-heterocyclic systems Kinase inhibitors

Notable Findings:

  • Heterocycle Influence : Pyrazole-containing analogs preferentially form pyrazolo-pyridines, while phenyl derivatives yield pyridones, highlighting the directing role of the heterocycle .
  • Thiazole vs. Pyrazole : Thiazole-substituted derivatives () react with α,β-unsaturated nitriles to form thiazolo[5,4-b]pyridines, demonstrating broader substrate compatibility compared to pyrazole analogs.
  • Multi-Heterocyclic Systems : Compounds like 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile () enable the synthesis of complex architectures (e.g., piperidine-oxadiazole hybrids), which are valuable in drug discovery .

Physical and Industrial Data

Table 3: Physical Properties and Industrial Availability

Compound Boiling Point (°C) Melting Point (°C) Purity Commercial Availability
This compound N/A N/A ≥95% Custom synthesis
3-(4-Nitrophenyl)-3-oxopropanenitrile 387.1 187.9 ≥98% Bulk manufacturing
3-(1-Benzothiophen-2-yl)-3-oxopropanenitrile N/A N/A >95% Lab-scale (€493/100 mg)
3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile N/A N/A ≥95% Discontinued

Insights :

  • Thermal Stability : The 4-nitrophenyl derivative () has a high boiling point (387.1°C), attributed to strong dipole-dipole interactions from the nitro group.
  • Cost and Scalability : Benzothiophene analogs are prohibitively expensive for large-scale use (€1,250/g), whereas nitro-substituted compounds are industrially accessible .

Biological Activity

Introduction

3-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-oxopropanenitrile, also known by its CAS number 36140-83-7, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, which is known for various pharmacological effects including anti-inflammatory, analgesic, and antimicrobial properties.

  • Molecular Formula : C8H9N3O
  • Molecular Weight : 163.18 g/mol
  • Purity : Typically >97% (HPLC)
  • Physical State : Solid (white to almost white powder)
  • Melting Point : 118.0 to 121.0 °C

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

A study by Abdellatif et al. demonstrated that several pyrazole derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory activity . The selectivity index for some compounds was notably high, suggesting a favorable safety profile.

CompoundCOX-2 IC50 (μM)Selectivity Index
Compound A0.028.22
Compound B0.049.31

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial effects as well. Research focusing on pyrazole derivatives has identified several candidates with activity against various bacterial strains, including Mycobacterium abscessus, a pathogen of clinical significance . The mechanism often involves inhibition of specific enzymes essential for bacterial survival.

Case Study 1: In Vivo Anti-inflammatory Evaluation

In a controlled study involving carrageenan-induced paw edema in rats, a derivative of the compound demonstrated significant reduction in edema compared to controls. Histopathological examination revealed minimal gastric damage, indicating that this class of compounds may offer safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Case Study 2: COX Inhibition Profile

A detailed analysis evaluated the inhibition of COX enzymes by various substituted pyrazole derivatives, including those related to this compound. The results indicated that certain modifications on the pyrazole ring enhanced selectivity towards COX-2 over COX-1, which is desirable for minimizing side effects associated with long-term NSAID use .

The biological activity of this compound can be attributed to its ability to modulate inflammatory pathways and inhibit key enzymes involved in pain and inflammation:

  • COX Inhibition : By inhibiting cyclooxygenase enzymes, these compounds reduce the synthesis of prostaglandins that mediate inflammation.
  • Antioxidant Properties : Some studies suggest that pyrazole derivatives may exhibit antioxidant activity, further contributing to their anti-inflammatory effects.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanenitrile?

Answer:
The compound is typically synthesized via Knoevenagel condensation or multicomponent tandem reactions. For example, 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile analogs are synthesized by reacting hydrazine hydrate, phthalic anhydride, aromatic aldehydes, and the target nitrile precursor in the presence of imidazolium salt catalysts under reflux conditions. This method achieves high yields (70–90%) with atom economy and reusable catalysts . NMR (¹H/¹³C) and mass spectrometry (MS) are critical for confirming structural integrity .

Advanced: How can researchers resolve contradictions in polymorph characterization data for this compound?

Answer:
Polymorphs are distinguished using complementary techniques:

  • X-ray Powder Diffraction (XPRD): Key peaks at 2θ = 8.25°, 13.25°, and 25.39° (Cu Kα radiation) confirm a specific crystalline form .
  • Differential Scanning Calorimetry (DSC): Endotherm onset temperatures (e.g., 239°C) and enthalpy changes differentiate polymorphic transitions .
  • Cross-validation: Pair XPRD with single-crystal X-ray crystallography (using SHELXL ) to resolve discrepancies arising from preferred orientation or impurity phases.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Assign peaks for the pyrazole ring (δ 2.5–3.5 ppm for methyl groups) and nitrile (C≡N) at ~110–120 ppm.
  • FT-IR: Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (C₈H₉N₃O, exact mass 163.18) .

Advanced: How can researchers optimize JAK1 selectivity for derivatives of this compound?

Answer:
Selectivity hinges on structural modifications:

  • Spirocyclic scaffolds: Introduce 5-azaspiro[2.4]heptane to enhance JAK1 binding via steric hindrance against JAK2/3 isoforms .
  • Kinase profiling: Use in vitro assays (e.g., ADP-Glo™ kinase assays) at 1–10 µM concentrations to measure IC₅₀ against JAK1 vs. JAK2/3 .
  • Molecular docking: Validate binding modes with JAK1’s ATP-binding pocket (PDB: 6VX7) using software like Schrödinger Maestro .

Basic: What is the role of this compound in medicinal chemistry research?

Answer:
It serves as a key intermediate for Janus kinase (JAK) inhibitors, such as filgotinib analogs. The nitrile group enhances metabolic stability, while the pyrazole ring contributes to π-π stacking in enzyme active sites .

Advanced: How are cocrystals of this compound utilized in purification?

Answer:
Cocrystallization with 3,5-dimethylpyrazole improves purity by exploiting hydrogen-bonding interactions. The process involves:

  • Solvent screening: Test polar aprotic solvents (DMF, DMSO) for cocrystal formation.
  • Thermal analysis: Monitor phase transitions via DSC to identify stable cocrystal forms .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • Use nitrile gloves and fume hoods due to cyanide release risk under decomposition.
  • Store at 2–8°C in amber vials to prevent photodegradation .

Advanced: How can HPLC methods be validated for quantifying this compound in biological matrices?

Answer:

  • Column: C18 (5 µm, 250 × 4.6 mm) with mobile phase: acetonitrile/0.1% formic acid (70:30).
  • Validation parameters: Assess linearity (R² > 0.995), LOD/LOQ (≤10 ng/mL), and intra-day precision (%RSD < 2%) per ICH guidelines .

Basic: What are the common synthetic impurities associated with this compound?

Answer:

  • Byproducts: Unreacted 1,3-dimethylpyrazole or over-condensed Knoevenagel adducts.
  • Detection: Use reverse-phase HPLC with UV detection at 254 nm .

Advanced: How do computational methods aid in predicting ADMET properties for derivatives?

Answer:

  • Software: SwissADME or ADMET Predictor™ estimate LogP (~1.5), solubility (≥50 µM), and CYP450 inhibition.
  • Metabolism: Cytochrome P450 3A4-mediated oxidation of the pyrazole ring is a major clearance pathway .

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